4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine
Description
4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopentenyl substituent at the 4-position and an amine group at the 5-position. Pyrazole derivatives are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-(cyclopenten-1-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-7(5-10-11-8)6-3-1-2-4-6/h3,5H,1-2,4H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZDMWRZPBIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization Using Phosphoric Acid
One documented method for synthesizing pyrazol-5-amines substituted with cyclopentyl or cyclopentenyl groups involves acid-catalyzed cyclization in the presence of concentrated phosphoric acid. The general procedure includes refluxing a precursor compound (often a hydrazine derivative or a β-ketoester with the cyclopentenyl substituent) in 85% phosphoric acid for approximately 6 hours. After cooling, the reaction mixture is neutralized with sodium hydroxide to pH 7 and extracted with an organic solvent such as dichloromethane. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 100:20) to isolate the target pyrazol-5-amine derivative.
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- Reflux in 85% phosphoric acid for 6 hours
- Neutralization to pH 7 with 6N NaOH
- Extraction with dichloromethane (3×)
- Purification by silica gel chromatography (PE/EA = 100/20)
Yield: Approximately 73% reported for related 1-cyclopentyl-1H-pyrazol-5-amine analogs
Reference: Chen et al., Bioorganic and Medicinal Chemistry Letters, 2021
This method is adaptable for preparing various substituted pyrazol-5-amines by altering the starting materials, making it a versatile approach for cyclopentenyl-substituted pyrazoles.
Transition Metal-Catalyzed Annulation Reactions
Recent advances involve Rhodium(III)-catalyzed [5 + 1] annulation reactions, which enable the synthesis of pyrazolo-fused heterocycles starting from substituted phenyl-1H-pyrazol-5-amines and alkynoates or alkynamides. Although this method primarily targets fused quinazoline frameworks, the underlying chemistry of C–H activation and cyclization could be adapted for the preparation of 4-cyclopent-1-en-1-yl-1H-pyrazol-5-amine by using appropriate alkynoate building blocks bearing cyclopentenyl substituents.
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- Rh(III)-catalyzed C–H activation and cyclization cascade
- One-pot procedure with broad substrate scope
- High atom economy and functional group tolerance
- Potential for divergent synthesis of substituted pyrazolo derivatives
Mechanistic Insight: The reaction proceeds via activation of the pyrazole C–H bond followed by annulation with the alkyne moiety, incorporating one carbon from the alkynoate into the heterocyclic ring system.
This catalytic approach represents a modern, efficient synthetic strategy that could be tailored for the target compound, especially in complex molecule synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The acid-catalyzed method is well-established for pyrazol-5-amines bearing cyclopentyl groups and can be adapted for cyclopentenyl substituents with minor modifications in starting materials and reaction conditions.
Transition metal-catalyzed annulation offers a cutting-edge synthetic route with potential for high selectivity and functional group tolerance, though it requires expensive catalysts and precise control of reaction parameters.
Stepwise condensation and functionalization provide flexibility in structural diversification but increase the synthetic complexity and may reduce overall yield due to multiple steps.
Purification typically involves silica gel chromatography using petroleum ether and ethyl acetate mixtures, ensuring isolation of pure compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares substituents, molecular weights, and key properties of 4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine with analogous pyrazole derivatives:
Key Observations :
- Electronic Effects : The cyclopentenyl group in the target compound is less electron-withdrawing than halogens (e.g., Cl in , Br in ) but may enhance conjugation via its alkene moiety. Methoxy groups (as in ) donate electrons, increasing solubility in polar solvents.
- Functional Groups : The amine group at position 5 (target compound and ) enables hydrogen bonding, whereas ketones () or nitro groups () alter reactivity and polarity.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
Biological Activity
4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine, with the CAS number 1257660-29-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazole ring, which is known for its versatility in biological applications. Its structure can be represented as follows:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of cell cycle progression |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | 0.3 | Selective IRAK4 inhibition |
| Other Pyrazole Derivatives | Varies | Various (e.g., apoptosis induction) |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in tumor growth.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Signal Transduction Modulation : It may affect signaling pathways crucial for cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with a cyclopentene moiety exhibited enhanced activity against various cancer cell lines compared to their non-cyclopentene counterparts.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study found that certain analogs effectively reduced pro-inflammatory cytokine production in vitro, suggesting a possible therapeutic role in inflammatory diseases.
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of 4-Cyclopent-1-en-1H-pyrazol-5-amine:
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, although further investigation is needed.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, warranting additional research into its applicability in neurodegenerative diseases.
Q & A
Basic: What synthetic routes are commonly employed for 4-cyclopent-1-en-1-yl-1H-pyrazol-5-amine, and what intermediates are critical in its preparation?
Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. Key intermediates include:
- Cyclopentenyl thiourea derivatives (precursors for cyclopentene ring formation) .
- 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride , generated through sequential cyclization, formylation, oxidation, and acylation .
- Nucleophilic substitution reactions (e.g., with cyclopropane derivatives) to introduce substituents at the pyrazole amine position .
Methodologies often utilize ethanol or dichloromethane as solvents, with Pd/C-catalyzed hydrogenation for deprotection steps . Confirmation of intermediates via NMR and mass spectrometry is standard.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR identify substituent patterns and regiochemistry (e.g., distinguishing between pyrazole C3 and C5 positions) .
- X-ray Crystallography: Resolves absolute configuration and confirms cyclopentene-pyrazole ring conformation. For example, dihedral angles between the pyrazole and cyclopentene rings are typically 8–18°, indicating partial conjugation .
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., NH stretching at ~3400 cm) .
Advanced: How do structural modifications at the pyrazole ring influence biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?
Answer:
- Substituent Effects:
- Methodologies:
Advanced: What challenges arise in the crystallographic refinement of this compound, and how are they addressed using programs like SHELXL?
Answer:
- Challenges:
- Disorder in cyclopentene rings: Dynamic puckering or thermal motion complicates electron density maps .
- Hydrogen atom positioning: NH groups require restraints due to low X-ray scattering power .
- Solutions with SHELXL:
Advanced: How can computational methods predict the thermal stability and sensitivity of derivatives like nitro-functionalized pyrazol-5-amine compounds?
Answer:
- Thermal Analysis:
- Sensitivity Prediction:
Basic: What analytical strategies differentiate regioisomers in pyrazol-5-amine derivatives during synthesis?
Answer:
- Chromatography: Reverse-phase HPLC with C18 columns separates regioisomers based on polarity differences (e.g., 4- vs. 5-substituted pyrazoles) .
- NOESY NMR: Detects spatial proximity between cyclopentene protons and pyrazole substituents to confirm regiochemistry .
Advanced: How are pyrazol-5-amine derivatives optimized for selective receptor antagonism (e.g., σ1 receptors or CCK1)?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
